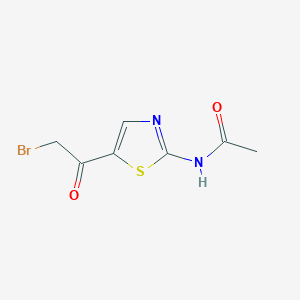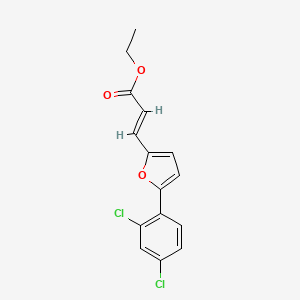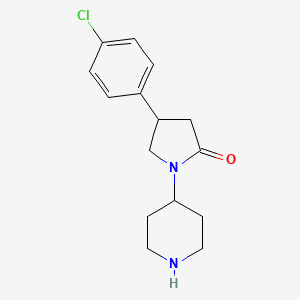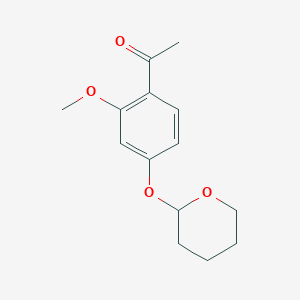
N-(1H-Imidazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Imidazol-2-yl)acrylamide: is a compound that features an imidazole ring attached to an acrylamide group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules Acrylamide, on the other hand, is a simple amide derived from acrylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-yl)acrylamide typically involves the reaction of imidazole derivatives with acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Imidazole Derivative + Acryloyl Chloride → this compound + HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-Imidazol-2-yl)acrylamide can undergo various types of chemical reactions, including:
- Oxidation : The imidazole ring can be oxidized to form imidazolone derivatives.
- Reduction : The acrylamide group can be reduced to form the corresponding amine.
- Substitution : The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
- Substitution : Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
- Oxidation : Imidazolone derivatives.
- Reduction : Amino derivatives.
- Substitution : Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(1H-Imidazol-2-yl)acrylamide has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
- Biology : The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
- Medicine : It has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Industry : this compound can be used in the production of polymers and as a precursor for various specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1H-Imidazol-2-yl)acrylamide depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and enzymes, influencing their activity. The acrylamide group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to the inhibition of enzyme activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.
Comparación Con Compuestos Similares
N-(1H-Imidazol-2-yl)acrylamide can be compared with other imidazole derivatives and acrylamide compounds:
- Imidazole Derivatives : Compounds such as histidine and benzimidazole share the imidazole ring structure but differ in their functional groups and biological activities.
- Acrylamide Compounds : Acrylamide itself and its derivatives, such as N,N-dimethylacrylamide, have different reactivity and applications compared to this compound.
The uniqueness of this compound lies in the combination of the imidazole and acrylamide functionalities, which endows it with a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
N-(1H-imidazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H7N3O/c1-2-5(10)9-6-7-3-4-8-6/h2-4H,1H2,(H2,7,8,9,10) |
Clave InChI |
AIXSISNMLKQVIM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)

![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)

![4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)



![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)

![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)


